2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride is a complex organic compound with the CAS number 1082427-29-9. This compound belongs to a class of heterocyclic compounds characterized by its unique bicyclic structure and multiple functional groups. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material sciences.
The compound can be sourced from various chemical suppliers and databases, including Chemsrc, PubChem, and ChemicalBook. These platforms provide essential details such as molecular structure, synthesis methods, and physical properties.
This compound is classified under organic compounds with specific relevance to organoheterocyclic compounds due to its nitrogen and oxygen-containing heterocycles. The presence of multiple rings in its structure categorizes it as a bicyclic or tricyclic compound.
The synthesis of 2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride typically involves multi-step organic reactions. While specific synthetic pathways are not extensively documented in the available literature, the general approach includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield but are not explicitly detailed in the available sources.
The molecular formula for this compound is with a molecular weight of approximately 247.29 g/mol. Its structure features multiple functional groups including:
The structural representation can be derived from SMILES notation: CC(C)N1C2=CC3=C(C=C2N=C1CCN)OCCO3, indicating a complex arrangement of carbon, nitrogen, and oxygen atoms.
No specific crystallographic data or high-resolution structural images were found in the sources reviewed.
While detailed reaction mechanisms for this specific compound are not readily available, similar compounds typically undergo several types of reactions:
Technical details about reaction conditions such as pH levels or temperature ranges are necessary for practical applications but were not specified.
Quantitative data regarding binding affinities or inhibition constants would enhance understanding but are currently lacking.
The physical properties of 2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride include:
Chemical properties such as solubility and reactivity profiles are critical for applications but were not detailed in the sources reviewed.
This compound has potential applications in various scientific fields:
Further research into specific applications would benefit from experimental studies that explore its efficacy and safety profiles in relevant contexts.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8